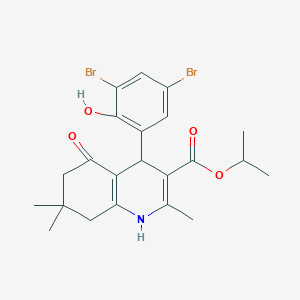![molecular formula C16H13ClN2O5 B5117788 N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine](/img/structure/B5117788.png)
N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine, also known as CCG-63802, is a synthetic small molecule that has been widely used in scientific research. It was first synthesized in 2005 and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
作用机制
The mechanism of action of N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine involves the inhibition of enzymes, specifically histone deacetylases, which are involved in the regulation of gene expression. By inhibiting these enzymes, N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine can alter the expression of genes involved in various biological processes, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect against neurodegenerative diseases. Additionally, N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine has been shown to have antioxidant properties and can protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine in lab experiments is its specificity for histone deacetylases, which allows for targeted inhibition of these enzymes. Additionally, N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine has been shown to have low toxicity and can be used at relatively low concentrations. However, one limitation of using N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine is its relatively low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research involving N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine. One area of interest is the development of more potent and selective inhibitors of histone deacetylases. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine and its potential applications in the treatment of various diseases. Finally, the development of new delivery methods for N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine could help to overcome its solubility limitations and increase its potential use in lab experiments.
合成方法
N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine is synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 2-furancarboxaldehyde to form an intermediate product. This intermediate is then reacted with glycine to produce the final product, N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine.
科学研究应用
N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of several enzymes, including histone deacetylases, which are involved in the regulation of gene expression. N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine has also been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammation.
属性
IUPAC Name |
2-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c17-12-6-2-1-5-11(12)15(22)19-13(8-10-4-3-7-24-10)16(23)18-9-14(20)21/h1-8H,9H2,(H,18,23)(H,19,22)(H,20,21)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUQAKXOGVHIFI-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5117706.png)
![N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5117707.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5117716.png)

![4-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-N-[(2S)-tetrahydrofuran-2-ylmethyl]pyrimidin-2-amine](/img/structure/B5117735.png)
![(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B5117746.png)
![1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5117749.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5117770.png)


![diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5117777.png)


![5-(4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117797.png)